molecular formula C9H8Br2O2 B11941431 5,6-Dibromo-2,2-dimethyl-1,3-benzodioxole CAS No. 114414-23-2

5,6-Dibromo-2,2-dimethyl-1,3-benzodioxole

Cat. No.: B11941431
CAS No.: 114414-23-2
M. Wt: 307.97 g/mol
InChI Key: OIZDJNUXYCYWEY-UHFFFAOYSA-N
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Description

5,6-Dibromo-2,2-dimethyl-1,3-benzodioxole is an organic compound with the molecular formula C9H8Br2O2 and a molecular weight of 307.97 g/mol . This compound is characterized by its two bromine atoms attached to a benzodioxole ring, which is further substituted with two methyl groups. It is primarily used in various chemical research and industrial applications due to its unique structural properties.

Preparation Methods

The synthesis of 5,6-Dibromo-2,2-dimethyl-1,3-benzodioxole typically involves the bromination of 2,2-dimethyl-1,3-benzodioxole. The reaction is carried out under controlled conditions using bromine as the brominating agent. The process involves:

Chemical Reactions Analysis

5,6-Dibromo-2,2-dimethyl-1,3-benzodioxole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

    Common Reagents and Conditions: Typical reagents include sodium hydride for deprotonation, and palladium catalysts for coupling reactions.

Scientific Research Applications

5,6-Dibromo-2,2-dimethyl-1,3-benzodioxole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular structures.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, especially as a precursor for pharmacologically active compounds.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5,6-Dibromo-2,2-dimethyl-1,3-benzodioxole exerts its effects is primarily through its interaction with specific molecular targets. The bromine atoms play a crucial role in the compound’s reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research, with studies focusing on its potential as an enzyme inhibitor or receptor modulator .

Comparison with Similar Compounds

When compared to similar compounds, 5,6-Dibromo-2,2-dimethyl-1,3-benzodioxole stands out due to its unique structural features:

Properties

CAS No.

114414-23-2

Molecular Formula

C9H8Br2O2

Molecular Weight

307.97 g/mol

IUPAC Name

5,6-dibromo-2,2-dimethyl-1,3-benzodioxole

InChI

InChI=1S/C9H8Br2O2/c1-9(2)12-7-3-5(10)6(11)4-8(7)13-9/h3-4H,1-2H3

InChI Key

OIZDJNUXYCYWEY-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2=CC(=C(C=C2O1)Br)Br)C

Origin of Product

United States

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